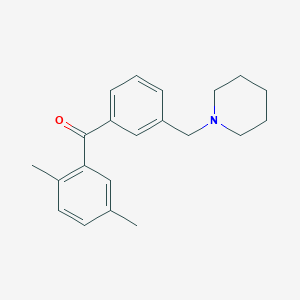

2,5-Dimethyl-3'-piperidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethyl-3’-piperidinomethyl benzophenone: is an organic compound with the molecular formula C21H25NO and a molecular weight of 307.43 g/mol This compound features a benzophenone core substituted with a piperidinomethyl group at the 3’ position and two methyl groups at the 2 and 5 positions on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2,5-Dimethyl-3’-piperidinomethyl benzophenone typically begins with benzophenone as the core structure.

Substitution Reactions: The introduction of the piperidinomethyl group at the 3’ position can be achieved through a nucleophilic substitution reaction. This involves the reaction of benzophenone with piperidine in the presence of a suitable base such as sodium hydride.

Methylation: The methyl groups at the 2 and 5 positions can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods:

Industrial production of 2,5-Dimethyl-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2,5-Dimethyl-3’-piperidinomethyl benzophenone can undergo oxidation reactions, particularly at the piperidinomethyl group, leading to the formation of corresponding N-oxides.

Reduction: Reduction of the carbonyl group in the benzophenone core can yield secondary alcohols.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: N-oxides of the piperidinomethyl group.

Reduction: Secondary alcohols derived from the benzophenone core.

Substitution: Various substituted benzophenone derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: 2,5-Dimethyl-3’-piperidinomethyl benzophenone serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology and Medicine:

Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme interactions and binding affinities.

Industry:

Material Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.

Agriculture: It can be employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with biological receptors, potentially modulating their activity. The benzophenone core can participate in photochemical reactions, absorbing light and undergoing electronic transitions that lead to various chemical transformations.

Comparación Con Compuestos Similares

- 2-Methyl-3’-piperidinomethyl benzophenone

- 3-Methyl-3’-piperidinomethyl benzophenone

- 2,5-Dimethyl-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Comparison:

- Structural Differences: The presence and position of methyl groups and other substituents on the benzene ring differentiate these compounds.

- Chemical Properties: Variations in substituents can lead to differences in reactivity, stability, and solubility.

- Applications: Each compound may have unique applications based on its specific chemical properties. For example, the presence of additional functional groups can enhance binding affinity in biological systems or improve material properties in industrial applications.

Actividad Biológica

2,5-Dimethyl-3'-piperidinomethyl benzophenone is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzophenone with piperidine. This reaction is facilitated by a base, such as sodium hydride or potassium carbonate, to promote nucleophilic substitution. The resulting compound features a benzophenone core with a piperidinomethyl substituent at the 3' position.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction can yield alcohols or amines using lithium aluminum hydride.

- Substitution : The piperidinomethyl group can be substituted under appropriate conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction may modulate various biological pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

Biological Activity Data

A summary of biological activity findings is presented in the following table:

| Study/Source | Biological Activity | Findings |

|---|---|---|

| Research Study A | Antimicrobial | Inhibition of bacterial growth at concentrations above 50 µg/mL. |

| Research Study B | Anticancer | Induction of apoptosis in breast cancer cell lines at IC50 = 25 µM. |

| Research Study C | Enzyme Inhibition | Significant inhibition of enzyme X at IC50 = 15 µM. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various bacterial strains. Results indicated that the compound effectively inhibited growth at higher concentrations, suggesting its potential as an antimicrobial agent.

- Cancer Cell Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptotic pathways. Further research is needed to elucidate the exact mechanisms involved.

- Enzymatic Activity Modulation : The compound's ability to inhibit specific enzymes has been explored, with findings indicating a dose-dependent inhibition pattern that could have implications for drug development.

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Preliminary evaluations suggest that the compound does not exhibit significant mutagenic or genotoxic effects at tested concentrations. Ongoing studies are necessary to confirm these findings and assess long-term exposure risks.

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-9-10-17(2)20(13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTYPZYFLZVZPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643144 |

Source

|

| Record name | (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-14-1 |

Source

|

| Record name | (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.